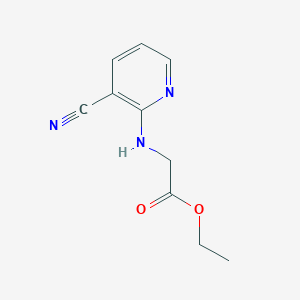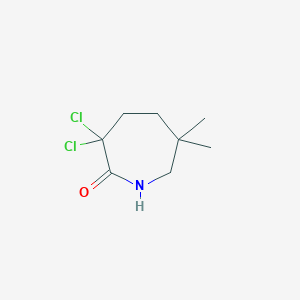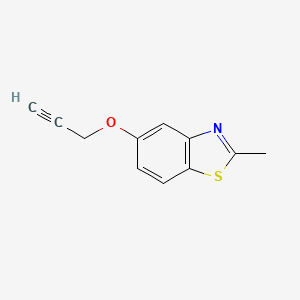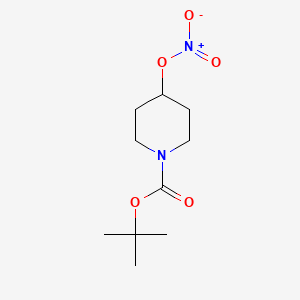
5-hydroxy-6-methyl-2H-isoquinolin-1-one
Overview
Description
5-Hydroxy-6-methylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-6-methyl-2H-isoquinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of a methyl-substituted phenylalanine derivative, which undergoes cyclization and subsequent hydroxylation.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes, optimized for yield and purity. These methods may include catalytic hydrogenation, oxidation, and other standard organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents, acids, or bases depending on the desired substitution.
Major Products
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-6-methyl-2H-isoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, known for its wide range of biological activities.
6-Methylisoquinoline: A methylated derivative with similar properties.
5-Hydroxyisoquinoline: A hydroxylated derivative with distinct biological activities.
Uniqueness
5-Hydroxy-6-methylisoquinolin-1(2H)-one is unique due to the presence of both hydroxyl and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-hydroxy-6-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-8-7(9(6)12)4-5-11-10(8)13/h2-5,12H,1H3,(H,11,13) |
InChI Key |
BNHHFOKILAPBHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)NC=C2)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[Cyano(morpholin-4-yl)methyl]benzonitrile](/img/structure/B8652235.png)





![2,6-Dichloro-N~4~,N~8~-diphenylpyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B8652261.png)
